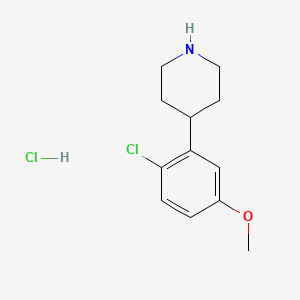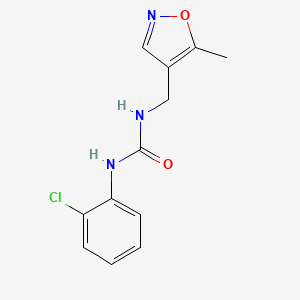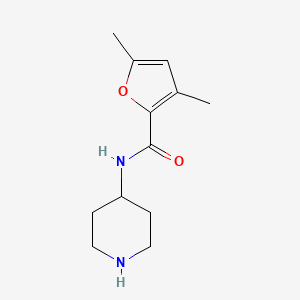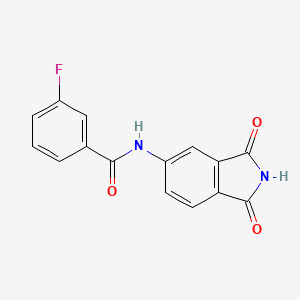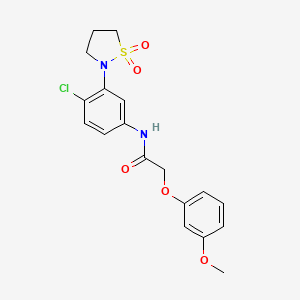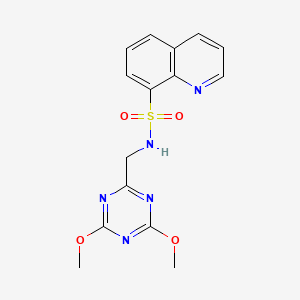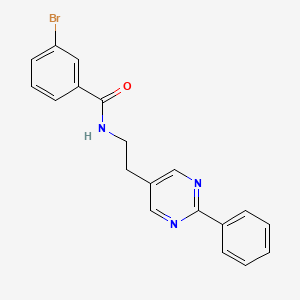
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . This compound, with its aromatic benzene ring and pyrimidine moiety, may undergo similar reactions.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells, which allows for the investigation of its potential therapeutic applications. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. One direction is the development of new derivatives with improved pharmacological properties and selectivity towards specific types of cancer cells. Another direction is the investigation of its potential applications in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action and the physiological effects of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can be achieved through a multistep process that involves the reaction of 2-phenylpyrimidine-5-carbaldehyde with 3-bromo-N-(2-chloroethyl)benzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.
Applications De Recherche Scientifique
3-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In biological studies, it has been utilized as a tool for investigating the mechanisms of action of various cellular processes.
Propriétés
IUPAC Name |
3-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-17-8-4-7-16(11-17)19(24)21-10-9-14-12-22-18(23-13-14)15-5-2-1-3-6-15/h1-8,11-13H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFODCCIXJBYYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)

![Methyl 2-(2-fluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884092.png)
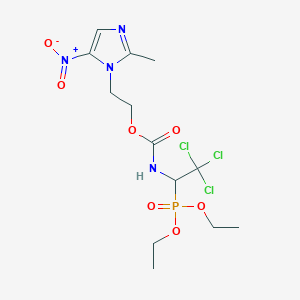

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2884098.png)
